

# Application Note: Quantification of Dodoviscin A using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Dodoviscin A	
Cat. No.:	B15573976	Get Quote

### Introduction

**Dodoviscin A** is a natural product with potential pharmacological activities.[1] Accurate and reliable quantification of **Dodoviscin A** in various matrices is essential for research and development, quality control, and pharmacokinetic studies. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of **Dodoviscin A**. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range.

### **Chemical Structure**



## Figure 1: Chemical Structure of Dodoviscin A.[1]

## **Experimental Protocols**

- 1. Materials and Reagents
- **Dodoviscin A** reference standard (purity ≥98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- Sample matrix (e.g., plasma, plant extract, formulation buffer)
- 2. Instrumentation and Chromatographic Conditions
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- UV Detection Wavelength: Determined by UV scan of **Dodoviscin A** (a hypothetical value of 280 nm is used here).
- Injection Volume: 20 μL.
- Run Time: 15 minutes.



Table 1: Gradient Elution Program

Time (min)	% Solvent A	% Solvent B
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30
15.0	70	30

## 3. Preparation of Standard and Sample Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dodoviscin A reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL.
- Sample Preparation (from a plant extract):
  - Accurately weigh 1 g of the dried and powdered plant material.
  - Extract with 20 mL of methanol using sonication for 30 minutes.
  - Centrifuge the extract at 4000 rpm for 15 minutes.
  - Collect the supernatant and filter it through a 0.45 μm syringe filter.
  - Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

## 4. Method Validation



The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

- Linearity: Assessed by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting the peak area against the concentration.
- Precision: Determined by analyzing six replicate injections of a standard solution at three different concentrations (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
- Accuracy: Evaluated by the recovery of known amounts of **Dodoviscin A** spiked into a sample matrix at three different concentration levels.
- LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

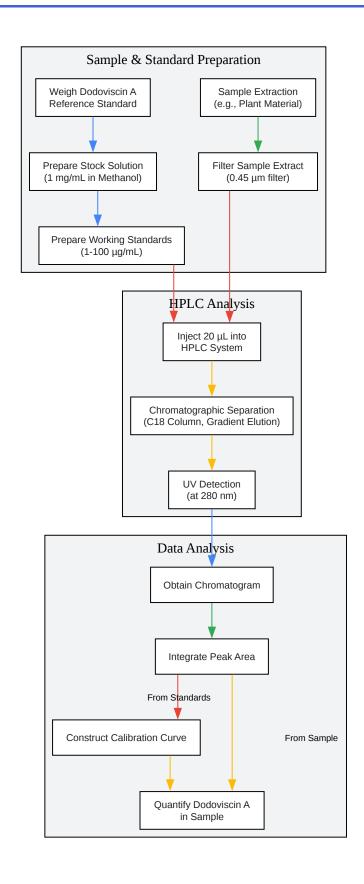
## **Data Presentation**

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	≥ 0.999
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 3%
Accuracy (Recovery %)	98 - 102%
Limit of Detection (LOD) (μg/mL)	0.25
Limit of Quantification (LOQ) (μg/mL)	0.75

# Visualization





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Caption: Experimental workflow for the HPLC-UV quantification of **Dodoviscin A**.



#### Conclusion

The developed HPLC-UV method provides a reliable and efficient means for the quantification of **Dodoviscin A**. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research laboratory setting. The validation data demonstrates that the method meets the requirements for a reliable analytical procedure. High-performance liquid chromatography (HPLC) is a versatile technique for the separation of natural products in complex samples.[2] The choice of an appropriate detection method is crucial due to the diversity of natural products.[2] HPLC is a fundamental component of natural product isolation and analysis programs.[3]

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## References

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